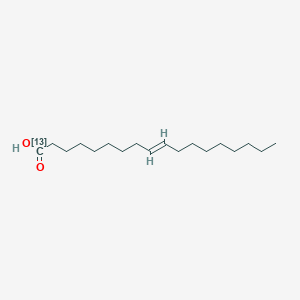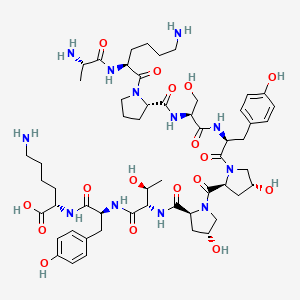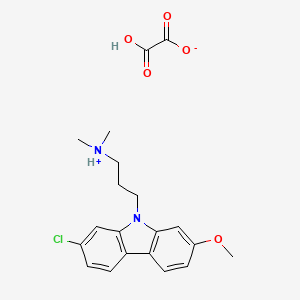
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate is a complex organic compound with a unique structure that combines a carbazole core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate typically involves multiple steps. One common method starts with the chlorination of carbazole to introduce the chloro group at the 2-position. This is followed by the introduction of the 3-dimethylaminopropyl group through a nucleophilic substitution reaction. The methoxy group is then added via methylation. Finally, the compound is converted to its oxalate form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
科学研究应用
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Chloro-9-(3-dimethylaminopropyl)-thioxanthen-9-ol
- 3-(2-chloro-9H-carbazol-9-yl)-N,N-dimethylpropan-1-amine ethanedioate
Uniqueness
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
41734-89-8 |
|---|---|
分子式 |
C20H23ClN2O5 |
分子量 |
406.9 g/mol |
IUPAC 名称 |
3-(2-chloro-7-methoxycarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H21ClN2O.C2H2O4/c1-20(2)9-4-10-21-17-11-13(19)5-7-15(17)16-8-6-14(22-3)12-18(16)21;3-1(4)2(5)6/h5-8,11-12H,4,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
AAZHUVOGSCDTKW-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


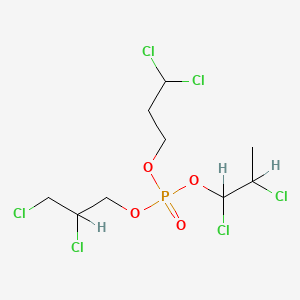
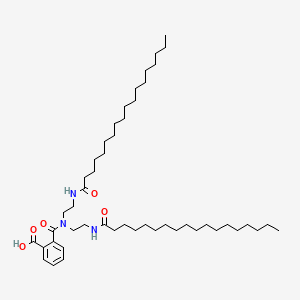

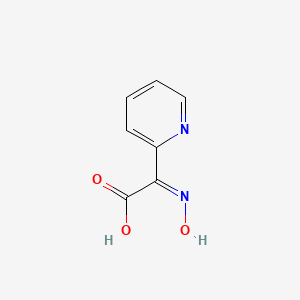
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
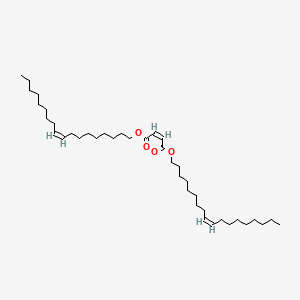

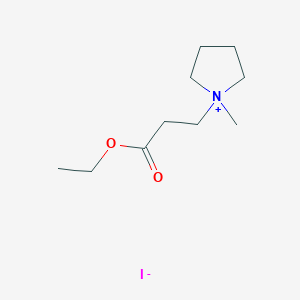
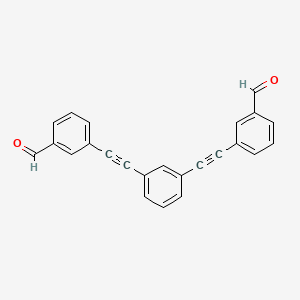
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
